Carbonic acid, phenyl m-tolyl ester

Computational Chemistry Physical Organic Chemistry Materials Science

Carbonic acid, phenyl m-tolyl ester (CAS 17146-02-0), also known as (3-methylphenyl) phenyl carbonate, is an unsymmetrical diaryl carbonate with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol. It features a carbonate core bridging a phenyl group and a meta-tolyl (3-methylphenyl) group.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 17146-02-0
Cat. No. B096838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid, phenyl m-tolyl ester
CAS17146-02-0
SynonymsCarbonic acid phenyl m-tolyl ester
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC(=O)OC2=CC=CC=C2
InChIInChI=1S/C14H12O3/c1-11-6-5-9-13(10-11)17-14(15)16-12-7-3-2-4-8-12/h2-10H,1H3
InChIKeyWIGAXRXPYDTQHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbonic Acid, Phenyl m-Tolyl Ester (CAS 17146-02-0): A Procurable Unsymmetrical Diaryl Carbonate for Specialized Synthesis and Polymer Modification


Carbonic acid, phenyl m-tolyl ester (CAS 17146-02-0), also known as (3-methylphenyl) phenyl carbonate, is an unsymmetrical diaryl carbonate with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol. It features a carbonate core bridging a phenyl group and a meta-tolyl (3-methylphenyl) group . This structural asymmetry imparts distinct physicochemical properties compared to its symmetrical diaryl carbonate analogs, influencing its dipole moment, reactivity in transesterification, and performance as a polymer modifier . The compound is of interest in research and industrial settings where fine-tuned solubility, reactivity, or incorporation into polycarbonate chains is required.

Why Symmetrical Analogs Cannot Simply Replace Carbonic Acid, Phenyl m-Tolyl Ester (CAS 17146-02-0) in Critical Applications


The procurement or selection of a generic, symmetrical diaryl carbonate—such as diphenyl carbonate (CAS 102-09-0) or di-m-tolyl carbonate (CAS 620-52-0)—as a direct substitute for carbonic acid, phenyl m-tolyl ester introduces significant risk to process reproducibility and product performance. This unsymmetrical carbonate possesses a unique combination of steric and electronic asymmetry that dictates its specific solubility profile, dipole moment, and reaction kinetics in transesterification and polycondensation reactions . For instance, the presence of a single methyl substituent on the aryl ring alters the electron density of the carbonate group, thereby modulating its reactivity as an electrophile or leaving group in ways that symmetrical carbonates cannot replicate . Such subtle variations in reactivity directly impact the molecular weight, end-group composition, and thermal stability of polycarbonate resins when this compound is employed as a chain terminator or modifier, making generic substitution a source of uncontrolled variance in high-precision applications.

Quantitative Differentiation Evidence for Carbonic Acid, Phenyl m-Tolyl Ester (CAS 17146-02-0) Versus Symmetrical Analogs


Dipole Moment Differentiation: Unsymmetrical Structure Drives Unique Polarization

The unsymmetrical substitution pattern of carbonic acid, phenyl m-tolyl ester (C14H12O3) is projected to yield a dipole moment distinct from that of its symmetrical analogs, diphenyl carbonate (C13H10O3) and di-m-tolyl carbonate (C15H14O3). While direct experimental data for the target compound are not identified in open literature, the principle of vector addition of bond moments dictates that the introduction of an electron-donating methyl group on one aryl ring will break molecular symmetry and generate a net dipole vector. Experimental data for diphenyl carbonate, a fully symmetrical molecule, confirms a calculated dipole moment of 0.2920 Debye in the gas phase . In contrast, the asymmetric target compound is expected to possess a significantly higher dipole moment, on the order of 1.0-1.5 Debye, based on analogous class comparisons .

Computational Chemistry Physical Organic Chemistry Materials Science

Unique Spectral Fingerprint Enables Unambiguous Identification and Quality Control

The compound possesses a unique and verifiable spectral identity that differentiates it from any symmetrical diaryl carbonate analog. The SpectraBase database provides a definitive analytical fingerprint for carbonic acid, phenyl m-tolyl ester, including its InChIKey (WIGAXRXPYDTQHP-UHFFFAOYSA-N), SMILES (Cc1cccc(c1)OC(=O)Oc1ccccc1), and a unique SPLASH identifier (splash10-004l-9740000000-531c3fdb928b0511def9) . These identifiers are directly linked to its unsymmetrical molecular architecture and serve as orthogonal validation methods for compound identity in procurement and research workflows. No symmetrical analog, such as diphenyl carbonate (InChIKey: ROORDVPLFPIABK-UHFFFAOYSA-N) or di-m-tolyl carbonate, will produce a matching SPLASH key or InChIKey.

Analytical Chemistry Spectroscopy Quality Assurance

Asymmetric Reactivity in Catalyzed Transesterification Reactions

The unsymmetrical nature of phenyl m-tolyl carbonate dictates its behavior in transesterification reactions, a key process for synthesizing both simple carbonates and polycarbonate polymers. The equilibrium of transesterification between aliphatic and aromatic carbonates is known to be highly sensitive to the electronic and steric environment of the aryl leaving groups . While specific kinetic data for phenyl m-tolyl carbonate are not publicly available, its class of unsymmetrical aromatic carbonates exhibits intermediate reactivity profiles. For example, in the catalyzed transesterification of aliphatic carbonates with phenols to produce aromatic carbonates, the reaction rate and equilibrium position are influenced by the pKa of the leaving phenol . The presence of a methyl group on the m-tolyl ring alters the phenol's pKa relative to unsubstituted phenol, thereby affecting the leaving group ability and reaction selectivity compared to reactions using solely diphenyl carbonate or di-m-tolyl carbonate.

Catalysis Organic Synthesis Process Chemistry

Recommended Research and Industrial Application Scenarios for Carbonic Acid, Phenyl m-Tolyl Ester (CAS 17146-02-0)


Synthesis of Asymmetric Polycarbonate Copolymers and End-Capped Resins

This compound serves as a specialized monomer or end-capping agent in the melt-phase transesterification synthesis of polycarbonates. Its unsymmetrical structure allows for the introduction of a single m-tolyl end-group, which can be used to precisely tune polymer chain polarity, glass transition temperature (Tg), and melt flow properties without resorting to full copolymerization with a different bisphenol . This is particularly valuable for producing specialty polycarbonates with tailored surface energy for coating applications or improved compatibility with other polymer phases in blends.

Analytical Reference Standard for Method Development and Validation

The unambiguous spectral fingerprint of carbonic acid, phenyl m-tolyl ester, including its unique InChIKey and SPLASH identifier , makes it an ideal reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS, NMR) aimed at detecting or quantifying trace levels of aryl carbonates in complex matrices. This is critical for quality control in polymer manufacturing, environmental monitoring of carbonate degradation products, and forensic analysis of plastic materials.

Intermediate for the Synthesis of Unsymmetrical Carbamates and Carbonates

In organic synthesis, this compound can be employed as a carbonyl source or an electrophilic reagent to prepare unsymmetrical carbamates and other carbonate derivatives. The differential reactivity of the phenyl and m-tolyl carbonate moieties can be exploited in stepwise substitution reactions, providing a degree of synthetic control not achievable with symmetrical diaryl carbonates . This is relevant for the synthesis of pharmaceutical intermediates, agrochemicals, and specialty monomers.

Probe Molecule for Studying Electronic Effects in Carbonate Reactivity

The compound is a valuable tool for fundamental research in physical organic chemistry. Its structure, featuring an unsubstituted phenyl ring and a meta-methyl-substituted phenyl ring, provides a controlled model system for investigating how remote substituent effects modulate the electron density at the carbonate carbon and influence reaction kinetics. Such studies can provide insights for the rational design of more efficient catalysts and more stable carbonate-based materials .

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